molecular formula C14H11N3O3S2 B12750965 4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide CAS No. 214916-50-4

4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B12750965
CAS No.: 214916-50-4
M. Wt: 333.4 g/mol
InChI Key: PAXZBLWNIORLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include thieno derivatives and thiadiazine precursors. Common synthetic routes may involve cyclization reactions, nitrile formation, and oxidation steps. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Its unique structure could lead to the development of new drugs with specific targets and mechanisms of action.

Industry

In the industrial sector, this compound may be used in the development of new materials, catalysts, or other chemical products.

Mechanism of Action

The mechanism of action of 4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno-thiadiazine derivatives, such as:

  • 4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile derivatives with different substituents.
  • Thieno-thiadiazine compounds with variations in the thieno or thiadiazine rings.

Uniqueness

The uniqueness of 4H-Thieno(2,3-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

214916-50-4

Molecular Formula

C14H11N3O3S2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(2-benzyl-1,1,3-trioxothieno[2,3-e][1,2,4]thiadiazin-4-yl)acetonitrile

InChI

InChI=1S/C14H11N3O3S2/c15-7-8-16-13-12(6-9-21-13)22(19,20)17(14(16)18)10-11-4-2-1-3-5-11/h1-6,9H,8,10H2

InChI Key

PAXZBLWNIORLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CS3)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.